molecular formula C₂₄H₃₆O₁₅ B1139935 Methyl 2-O-allyl-3-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-a-D-mannopyranoside CAS No. 81555-75-1

Methyl 2-O-allyl-3-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-a-D-mannopyranoside

Cat. No. B1139935
CAS RN: 81555-75-1
M. Wt: 564.53
InChI Key:
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Description

This compound is a model oligosaccharide of biological significance, used in the study of complex carbohydrate structures and their biological functions. Its synthesis and analysis contribute to understanding carbohydrate chemistry, particularly in the context of biological interactions and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of this compound involves the Helferich glycosylation, a pivotal reaction for forming glycosidic bonds. Specifically, methyl 2-O-allyl-4,6-O-benzylidene-3-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside was prepared with a high yield by glycosylating methyl 2-O-allyl-4,6-O-benzylidene-α-D-mannopyranoside with tetra-O-acetyl-α-D-mannopyranosyl bromide. This step was followed by the removal of protective groups, leading to the formation of the target compound (Winnik, Brisson, Carver, & Krepinsky, 1982).

Scientific Research Applications

Synthetic Approaches and Applications : Methyl 2-O-allyl-3-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside is a significant compound in the synthesis of complex oligosaccharides with biological significance. Its preparation involves Helferich glycosylation, a method used for attaching sugar molecules together, which plays a critical role in creating model compounds for biological studies and understanding carbohydrate-based interactions in biological systems. Notably, this compound has been utilized in the synthesis of model oligosaccharides of biological significance, such as methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside and the corresponding mannobiosides, showcasing its relevance in the synthesis of biologically significant molecules (Winnik et al., 1982). The disaccharides produced through these synthetic routes, such as methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside and methyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside, have been synthesized, contributing to the rich tapestry of oligosaccharide chemistry and their potential applications in biological research.

Structural and Conformational Analysis : The structural properties of D-mannopyranosyl rings containing O-acetyl side-chains have been extensively studied to understand the effects of O-acetylation on bond lengths, bond angles, and torsion angles. Such studies are crucial for comprehending the subtle changes in molecular conformation upon modification and how these changes might affect the biological activity or interaction of these molecules. It's found that O-acetylation exerts minimal effect on certain bond lengths but can lead to notable changes in exocyclic C-O bonds involved in O-acetylation, indicating the sensitivity of saccharide structures to chemical modifications (Turney et al., 2019).

properties

IUPAC Name

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5S,6S)-3-hydroxy-2-(hydroxymethyl)-6-methoxy-5-prop-2-enoxyoxan-4-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O15/c1-7-8-32-21-19(17(30)15(9-25)37-23(21)31-6)39-24-22(36-14(5)29)20(35-13(4)28)18(34-12(3)27)16(38-24)10-33-11(2)26/h7,15-25,30H,1,8-10H2,2-6H3/t15-,16-,17-,18-,19+,20+,21+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNGMWPZBKSQCO-WCOSSBOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OCC=C)OC)CO)O)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]([C@H]2OCC=C)OC)CO)O)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-O-allyl-3-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-a-D-mannopyranoside

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